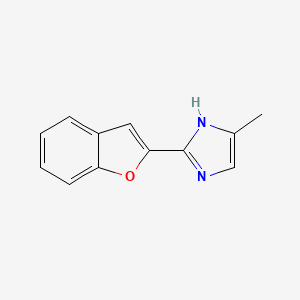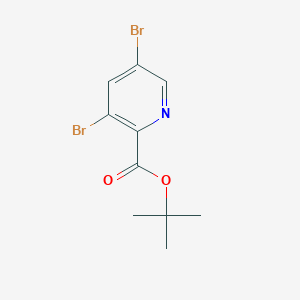![molecular formula C11H12BrN3O2 B13672106 tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyrazine ring, with a tert-butyl ester and a bromine substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrazine derivatives.
Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the pyrazine ring.
Hydrolysis Product: The corresponding carboxylic acid.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Kinase Inhibition: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for therapeutic applications in cancer and other diseases.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the bromine atom and the heterocyclic core.
Industry:
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action for tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through:
Hydrogen Bonding: Interaction with active site residues.
Hydrophobic Interactions: Engagement with hydrophobic pockets in proteins.
Covalent Bonding: Potential formation of covalent bonds with nucleophilic residues in the active site.
類似化合物との比較
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another pyrrolo[2,3-b]pyrazine derivative with a tosyl group instead of a bromine atom.
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Similar structure but with an additional iodine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate provides unique reactivity and potential biological activity.
Ester Group: The tert-butyl ester group offers stability and potential for further functionalization.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
特性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC名 |
tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)6-4-13-9-8(6)15-7(12)5-14-9/h4-5H,1-3H3,(H,13,14) |
InChIキー |
AZYUDISRDXLGRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CNC2=NC=C(N=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


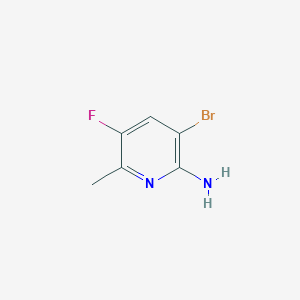
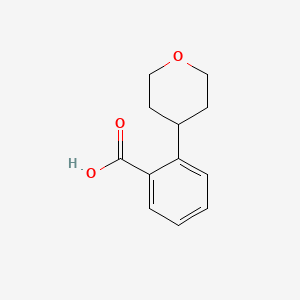
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

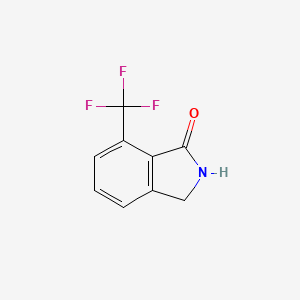
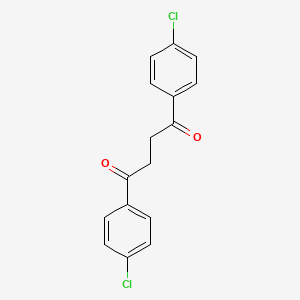
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
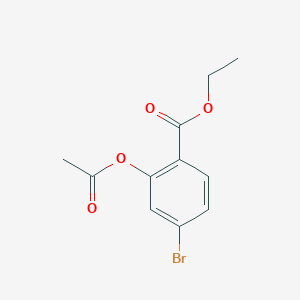
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
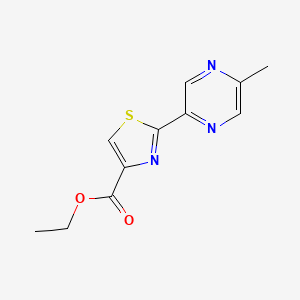
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
